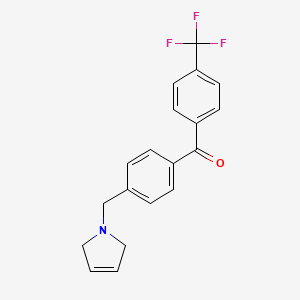
(4-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(4-(trifluoromethyl)phenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(4-(trifluoromethyl)phenyl)methanone is a useful research compound. Its molecular formula is C19H16F3NO and its molecular weight is 331.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality (4-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(4-(trifluoromethyl)phenyl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(4-(trifluoromethyl)phenyl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Structural and Conformational Analysis
The compound has been involved in structural and conformational studies, as seen in the synthesis and analysis of closely related boric acid ester intermediates with benzene rings. Studies have utilized FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction for structural confirmation. Density Functional Theory (DFT) calculations were conducted to compare molecular structures with X-ray diffraction values, indicating consistency between DFT-optimized molecular structures and those determined by single crystal X-ray diffraction. This suggests the compound's potential role in molecular structure and conformational analysis studies (Huang et al., 2021).
Synthesis and Antimicrobial Activity
The compound and its derivatives have been synthesized and studied for their antimicrobial properties. For example, a series of (3-phenyl-5-(1-phenyl-3-aryl-1H-pyrazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)(pyridin-4-yl)methanones were synthesized and exhibited good antimicrobial activity, comparable to standard drugs like ciprofloxacin and fluconazole. Compounds with a methoxy group demonstrated high antimicrobial activity, suggesting potential in the development of new antimicrobial agents (Kumar et al., 2012).
Chemical Synthesis and Catalysis
The compound has been a subject in the development of synthesis methods. An efficient one-pot synthetic procedure was developed for a derivative compound, 4-(tert-butyl)-1H-pyrrol-3-ylmethanone, using acetophenone and trimethylacetaldehyde. This method, noted for its economical benefits, was successfully utilized for the synthesis of pyrrole derivatives with good yields, showing the compound's role in facilitating and improving chemical synthesis processes (Kaur & Kumar, 2018).
Crystallography and Molecular Docking
The compound has been used in crystallography studies and molecular docking simulations to understand its interactions and binding properties. For example, a compound synthesized and characterized by NMR, MS, and IR spectra data had its structure identified by X-ray diffraction. Such studies provide insight into the molecular and crystal structures of the compound, which can be pivotal in drug design and other scientific applications (Cao et al., 2010).
特性
IUPAC Name |
[4-(2,5-dihydropyrrol-1-ylmethyl)phenyl]-[4-(trifluoromethyl)phenyl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3NO/c20-19(21,22)17-9-7-16(8-10-17)18(24)15-5-3-14(4-6-15)13-23-11-1-2-12-23/h1-10H,11-13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRGQOBWSGTUXAQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCN1CC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70643044 |
Source


|
| Record name | {4-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl}[4-(trifluoromethyl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70643044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(4-(trifluoromethyl)phenyl)methanone | |
CAS RN |
898764-49-3 |
Source


|
| Record name | Methanone, [4-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl][4-(trifluoromethyl)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898764-49-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | {4-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl}[4-(trifluoromethyl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70643044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

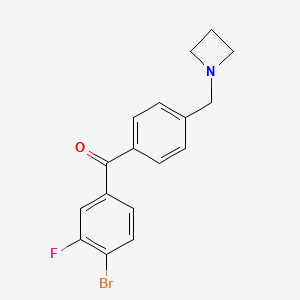
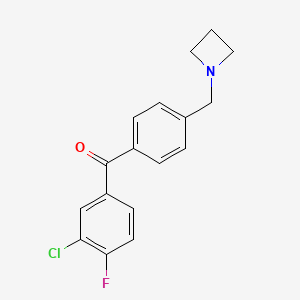
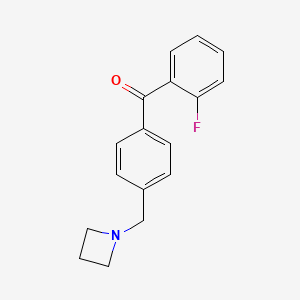
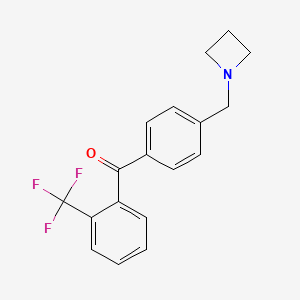
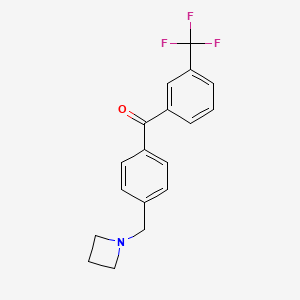
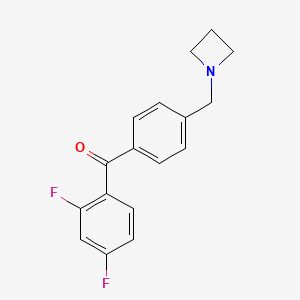
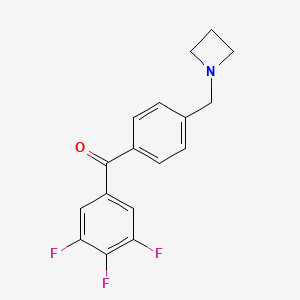
![Ethyl 6-[4-(azetidinomethyl)phenyl]-6-oxohexanoate](/img/structure/B1325570.png)
![Ethyl 7-[4-(azetidinomethyl)phenyl]-7-oxoheptanoate](/img/structure/B1325571.png)
![Ethyl 8-[4-(azetidinomethyl)phenyl]-8-oxooctanoate](/img/structure/B1325572.png)
![4-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone](/img/structure/B1325573.png)
![4'-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-3-fluorobenzophenone](/img/structure/B1325574.png)
![4'-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-4-fluorobenzophenone](/img/structure/B1325575.png)
![4-Chloro-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]-3-fluorobenzophenone](/img/structure/B1325577.png)